molecular formula C2H2Cl4O2S B14739013 Trichloro(chloromethanesulfonyl)methane CAS No. 5324-74-3

Trichloro(chloromethanesulfonyl)methane

Cat. No.: B14739013
CAS No.: 5324-74-3
M. Wt: 231.9 g/mol
InChI Key: WATNRNMXVATJLV-UHFFFAOYSA-N
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Description

Trichloro(chloromethanesulfonyl)methane is a chemical compound that belongs to the class of organosulfur compounds. It is characterized by the presence of three chlorine atoms and a chloromethanesulfonyl group attached to a central methane molecule. This compound is known for its reactivity and is used in various chemical processes and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trichloro(chloromethanesulfonyl)methane can be synthesized through the chlorination of methanesulfonic acid with thionyl chloride or phosgene. The reaction typically involves the following steps:

    Chlorination with Thionyl Chloride: [ \text{CH}_3\text{SO}_3\text{H} + \text{SOCl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{SO}_2 + \text{HCl} ]

    Chlorination with Phosgene: [ \text{CH}_3\text{SO}_3\text{H} + \text{COCl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{CO}_2 + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound involves large-scale chlorination processes using similar reagents and conditions as described above. The reactions are typically carried out in controlled environments to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Trichloro(chloromethanesulfonyl)methane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are used.

    Substitution: Nucleophiles like ammonia (NH_3) and amines are commonly used.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Trichloro(chloromethanesulfonyl)methane has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for introducing sulfonyl groups.

    Biology: Employed in the modification of biomolecules for studying biological pathways.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trichloro(chloromethanesulfonyl)methane involves its reactivity as an electrophile. The compound can react with nucleophiles, leading to the formation of various products. The sulfonyl group is highly reactive and can participate in multiple chemical transformations, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride: An organosulfur compound with the formula CH_3SO_2Cl, used in similar applications.

    Trichloromethane (Chloroform): An organic compound with the formula CHCl_3, used as a solvent and in chemical synthesis.

Uniqueness

Trichloro(chloromethanesulfonyl)methane is unique due to the presence of both trichloro and sulfonyl groups, which confer distinct reactivity and versatility in chemical reactions. This combination of functional groups makes it valuable in various synthetic applications.

Properties

CAS No.

5324-74-3

Molecular Formula

C2H2Cl4O2S

Molecular Weight

231.9 g/mol

IUPAC Name

trichloro(chloromethylsulfonyl)methane

InChI

InChI=1S/C2H2Cl4O2S/c3-1-9(7,8)2(4,5)6/h1H2

InChI Key

WATNRNMXVATJLV-UHFFFAOYSA-N

Canonical SMILES

C(S(=O)(=O)C(Cl)(Cl)Cl)Cl

Origin of Product

United States

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